4-Methyl-5-(methylsulfanyl)pyridine-3-carboxylic acid

Lipophilicity Aqueous Solubility ADME

4-Methyl-5-(methylsulfanyl)pyridine-3-carboxylic acid is a trisubstituted nicotinic acid derivative bearing a methyl group at the 4‑position and a methylsulfanyl (methylthio) group at the 5‑position of the pyridine ring. With a molecular formula of C₈H₉NO₂S and a molecular weight of 183.23 g·mol⁻¹, the compound is supplied as a solid with a certified purity of ≥97 % (Sigma‑Aldrich) or 98 % (Fluorochem).

Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
CAS No. 2145093-85-0
Cat. No. B6296452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-(methylsulfanyl)pyridine-3-carboxylic acid
CAS2145093-85-0
Molecular FormulaC8H9NO2S
Molecular Weight183.23 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1C(=O)O)SC
InChIInChI=1S/C8H9NO2S/c1-5-6(8(10)11)3-9-4-7(5)12-2/h3-4H,1-2H3,(H,10,11)
InChIKeyIQNAURKLSJHVFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-(methylsulfanyl)pyridine-3-carboxylic acid (CAS 2145093-85-0) – Procurement-Ready Physicochemical Profile


4-Methyl-5-(methylsulfanyl)pyridine-3-carboxylic acid is a trisubstituted nicotinic acid derivative bearing a methyl group at the 4‑position and a methylsulfanyl (methylthio) group at the 5‑position of the pyridine ring . With a molecular formula of C₈H₉NO₂S and a molecular weight of 183.23 g·mol⁻¹, the compound is supplied as a solid with a certified purity of ≥97 % (Sigma‑Aldrich) or 98 % (Fluorochem) . Its computed log P of 0.34 indicates substantially greater hydrophilicity than closely related regioisomeric nicotinic acid derivatives, a characteristic that directly impacts solubility‑driven assay performance .

Why Simple Nicotinic Acid Analogs Cannot Replace 4-Methyl-5-(methylsulfanyl)pyridine-3-carboxylic acid


Nicotinic acid derivatives that differ only in the position of the methyl or methylsulfanyl substituent exhibit markedly different lipophilicity profiles, as demonstrated by a log P difference exceeding 1.2 units between the target compound (log P = 0.34) and its 5‑methyl‑6‑methylsulfanyl regioisomer (log P = 1.63–1.95) . Such a shift corresponds to an approximately 15‑ to 20‑fold change in octanol/water partition coefficient, directly altering aqueous solubility, passive membrane permeability, and non‑specific binding in biochemical assays . Because regioisomeric substitution also re‑orients the hydrogen‑bond donor and acceptor vectors, the pharmacophoric geometry is not interchangeable, making generic substitution unreliable without re‑optimization of the entire synthetic or screening workflow .

Quantitative Differentiation of 4-Methyl-5-(methylsulfanyl)pyridine-3-carboxylic acid vs. Closest Analogs


Log P Comparison: ~1.3 Log Unit Higher Hydrophilicity vs. Regioisomeric 5‑Methyl‑6‑methylsulfanyl Analog

The target compound exhibits a computed log P of 0.34 (Fluorochem) , whereas the closest regioisomer, 5‑methyl‑6‑(methylsulfanyl)nicotinic acid, shows a log P of 1.63 (Fluorochem) and 1.95 (ChemSrc) . The difference of 1.29–1.61 log units translates to a 15‑ to 40‑fold lower octanol/water partition coefficient, predicting significantly better aqueous solubility and reduced non‑specific protein binding in biochemical assays.

Lipophilicity Aqueous Solubility ADME

Certified Purity: 98 % vs. 95 % for the Closest Regioisomer

The target compound is routinely supplied at 98 % purity (Fluorochem) or 97 % (Sigma‑Aldrich) . The closest regioisomer, 5‑methyl‑6‑(methylsulfanyl)nicotinic acid, is listed at ≥95 % purity by the same vendor (Fluorochem) . This 3 % absolute purity difference represents a 60 % reduction in total impurity burden (from 5 % to 2 %), directly lowering the risk of confounding side‑products in parallel synthesis or SAR campaigns.

Chemical Purity Reproducibility Procurement Specification

Regioisomeric Substitution Pattern Enables Unique Synthetic Selectivity

The 4‑methyl‑5‑methylsulfanyl substitution pattern places the electron‑donating methyl group meta to the pyridine nitrogen and ortho to the carboxylic acid, while the methylsulfanyl group occupies the position para to the acid. In contrast, the 5‑methyl‑6‑methylsulfanyl regioisomer positions the methylsulfanyl group adjacent to the pyridine nitrogen, altering the ring’s electron density and directing electrophilic substitution to different positions . Density functional theory (DFT) studies on structurally related 2‑(methylthio)nicotinic acid confirm that the position of the sulfur substituent strongly modulates frontier orbital energies, directly controlling reactivity at the pyridine ring carbons [1].

Regioselective Functionalization Scaffold Diversification Medicinal Chemistry

Higher Fraction of sp³ Carbons (Fsp³) vs. Des‑Methyl Analog Improves Three‑Dimensionality for Fragment‑Based Drug Design

The target compound contains two sp³‑hybridized carbons (4‑CH₃ and S‑CH₃) among eight total carbons, yielding an Fsp³ of 0.25 . The des‑methyl analog, 2‑(methylthio)nicotinic acid (C₇H₇NO₂S), contains only one sp³ carbon (S‑CH₃) among seven carbons, giving an Fsp³ of 0.14 . The 0.11 unit increase in Fsp³ indicates greater molecular shape complexity, a parameter positively correlated with clinical success rates in fragment‑based discovery programs.

Fragment-Based Drug Design Fsp³ Molecular Complexity

Absence of Halogen Substituent Provides a Distinct ADME and Toxicology Profile vs. Fluorinated Analogs

Several commercially available analogs such as 2‑fluoro‑4‑(methylsulfanyl)pyridine‑3‑carboxylic acid (CAS 1809161‑53‑2) incorporate a fluorine atom on the pyridine ring, which increases metabolic stability but also raises molecular weight (187.19 vs. 183.23) and lipophilicity . The target compound is halogen‑free, eliminating the risk of fluoride release during metabolic processing and providing a more balanced polarity profile for aqueous‑compatible assays .

Halogen-Free Scaffold ADME Toxicology

NOTE ON EVIDENCE STRENGTH: Direct Comparative Biological Data Are Currently Absent from the Public Domain

A systematic search of primary literature and patent databases (performed 2026‑05‑02) did not return any head‑to‑head biological assays comparing 4‑methyl‑5‑(methylsulfanyl)pyridine‑3‑carboxylic acid with its closest analogs. All differentiation claims presented above therefore rest on experimentally measured or computed physicochemical properties and regioisomeric identity. Users requiring comparative potency, selectivity, or in‑vivo pharmacokinetic data should commission bespoke profiling rather than relying on public sources at this time.

Evidence Gaps Data Transparency

Optimal Application Scenarios for 4-Methyl-5-(methylsulfanyl)pyridine-3-carboxylic acid Based on Verified Differentiation Data


Fragment‑Based Screening Libraries Requiring High Aqueous Solubility

With a log P of 0.34, the compound is 15‑ to 40‑fold more hydrophilic than its 5‑methyl‑6‑methylsulfanyl regioisomer . This property makes it a superior candidate for fragment libraries where high aqueous solubility is essential to avoid false‑negative hits caused by compound aggregation or precipitation. Its halogen‑free structure further reduces the risk of promiscuous binding, enhancing the interpretability of screening results .

Regiospecific Scaffold for Parallel Synthesis and SAR Exploration

The unique 4‑methyl‑5‑methylsulfanyl substitution pattern provides orthogonal handles for derivatization: the carboxylic acid can be amidated or esterified, while the methylsulfanyl group can be selectively oxidized to a sulfoxide or sulfone for late‑stage diversification . This regiochemistry is not accessible with the 5‑methyl‑6‑methylsulfanyl isomer, making the target compound irreplaceable for SAR studies that require precise control of substitution vectors.

High‑Purity Building Block for Catalytic Methodology Development

The certified 98 % purity and multi‑vendor availability (Fluorochem, Sigma‑Aldrich, MolCore, Leyan, Boroncore) ensure batch‑to‑batch consistency critical for reproducibility in catalytic cross‑coupling or C–H activation methodology development . The 3 % higher purity relative to the closest regioisomer reduces side‑product formation, simplifying reaction optimization and product isolation.

Halogen‑Free Lead‑Optimization Programs with Stringent Toxicology Requirements

For drug discovery programs targeting indications where halogen‑containing compounds raise toxicology flags (e.g., pediatric or chronic‑use therapies), this compound offers a fluorine‑free scaffold with a balanced polarity profile (log P = 0.34) that can be elaborated into drug‑like molecules without introducing halogen‑related metabolic liabilities .

Quote Request

Request a Quote for 4-Methyl-5-(methylsulfanyl)pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.